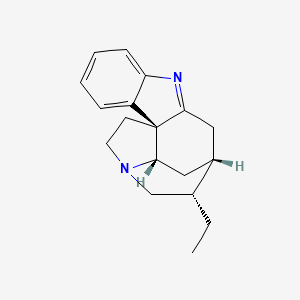
Strychene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strychnine is a highly toxic, colorless, bitter, crystalline alkaloid primarily used as a pesticide to kill small vertebrates such as birds and rodents . It is derived from the seeds of the Strychnos nux-vomica tree . Historically, it was used in small doses to strengthen muscle contractions, such as a heart and bowel stimulant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Strychnine can be synthesized through various methods. One notable method involves a base-mediated intramolecular Diels–Alder reaction of a tryptamine-derived Zincke aldehyde . Another key step in its synthesis includes a Ru-catalyzed trans-hydrosilylation of 1,4-butynediol . Additionally, a tandem Brook rearrangement/intramolecular conjugate addition reaction is used to afford the Wieland–Gumlich aldehyde .
Industrial Production Methods
Industrial production of strychnine typically involves extraction from the seeds of the Strychnos nux-vomica tree. The seeds are processed to isolate the alkaloid, which is then purified to obtain strychnine in its crystalline form .
Chemical Reactions Analysis
Types of Reactions
Strychnine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include samarium diiodide for cyclization methods , and ruthenium catalysts for hydrosilylation reactions .
Major Products Formed
The major products formed from these reactions include functionalized N-heterocycles and the Wieland–Gumlich aldehyde .
Scientific Research Applications
Strychnine has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Strychnine is unique due to its extreme toxicity and its historical use as both a medicinal compound and a pesticide . Its complex structure has also made it a subject of interest in the field of synthetic organic chemistry .
Properties
CAS No. |
2912-06-3 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(1R,11R,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C18H22N2/c1-2-12-11-20-8-7-18-14-5-3-4-6-15(14)19-16(18)9-13(12)10-17(18)20/h3-6,12-13,17H,2,7-11H2,1H3/t12-,13+,17+,18+/m1/s1 |
InChI Key |
XIISKYLRNHKDPN-QISBLDNZSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1CC3=NC5=CC=CC=C45 |
Canonical SMILES |
CCC1CN2CCC34C2CC1CC3=NC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol](/img/structure/B12640662.png)
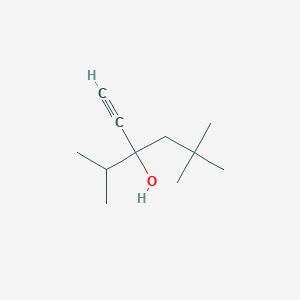
![Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12640673.png)


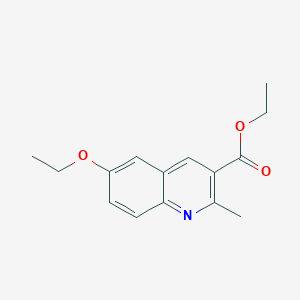
![Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12640689.png)
![trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12640693.png)
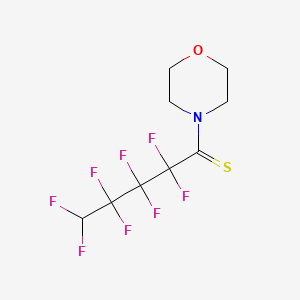
![(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12640713.png)
![2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12640720.png)
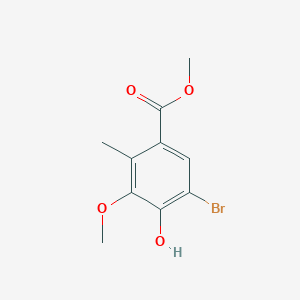
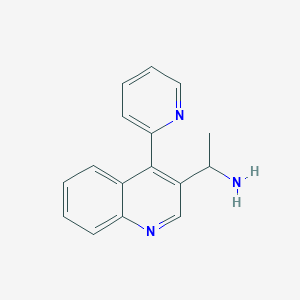
![N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine](/img/structure/B12640724.png)
